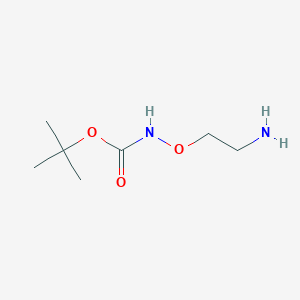
tert-butyl N-(2-aminoethoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-(2-aminoethoxy)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis, particularly for amines and amino acids.
Synthesis Analysis
The synthesis of tert-butyl N-(2-aminoethoxy)carbamate and related compounds involves multiple steps, including protection of amino groups, iodolactamization, and acylation reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Additionally, the synthesis of tert-butyl aminocarbonate, which can acylate amines, was prepared by reacting hydroxylamine with excess di-tert-butyl dicarbonate . A rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate for biologically active compounds, was also established .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(2-aminoethoxy)carbamate is not directly discussed in the provided papers. However, the structure of related compounds, such as tert-butyl aminocarbonate, involves tert-butyl groups attached to a carbamate moiety, which is a functional group consisting of an amino group linked to a carbonyl group . The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity and stability of the carbamate.
Chemical Reactions Analysis
Tert-butyl N-(2-aminoethoxy)carbamate and its derivatives participate in various chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a nitrosation reagent in the synthesis of 2-aminobenzophenones . In another study, tert-butyl nitrite served as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . The tert-butyl group in these compounds often serves as a protecting group that can be removed after the desired reactions are completed.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(2-aminoethoxy)carbamate are not explicitly detailed in the provided papers. However, the tert-butyl group is known to impart steric bulk and can affect the solubility and stability of carbamate compounds. The presence of the aminoethoxy group suggests potential for hydrogen bonding and solubility in polar solvents. The reactivity of such compounds is often influenced by the presence of the tert-butyl group, which can protect the amino group during synthetic procedures .
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Organic Chemistry
Tert-butyl N-(2-aminoethoxy)carbamate serves as a key intermediate in the synthesis of complex organic molecules. For example, it is utilized in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine through a series of reactions involving amino group protection, condensation, and de-protection steps, showcasing its versatility in organic synthesis (Zhong-Qian Wu, 2011).
Building Block for Glycoconjugates
This compound is instrumental in the glycosylative transcarbamylation process, which efficiently transforms tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates. This reaction is notable for its good yield and tolerance to various protecting groups, facilitating the production of unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).
Chemoselective Transformations
Research indicates the chemoselective transformation capabilities of tert-butyl N-(2-aminoethoxy)carbamate derivatives, particularly in the context of amino protecting group conversions. This highlights its utility in selective synthetic pathways, offering a route to various N-ester type compounds under mild conditions (M. Sakaitani & Y. Ohfune, 1990).
Catalysis and Reaction Efficiency
The compound has been shown to be a substrate in catalytic reactions, such as the N-tert-butoxycarbonylation of amines, where indium(III) halides act as efficient catalysts. This method produces N-tert-butyl-carbamates from various amines under solvent-free conditions, highlighting its applicability in catalysis and organic synthesis (S. Chankeshwara & A. Chakraborti, 2006).
Environmental Applications
Tert-butyl N-(2-aminoethoxy)carbamate also finds applications in environmental chemistry, as demonstrated by its role in the cyclizative atmospheric CO2 fixation process. This innovative approach utilizes unsaturated amines to efficiently produce cyclic carbamates, demonstrating the potential of this compound in contributing to environmental sustainability efforts (Y. Takeda et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminoethoxy)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXCXYDRJQNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-aminoethoxy)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

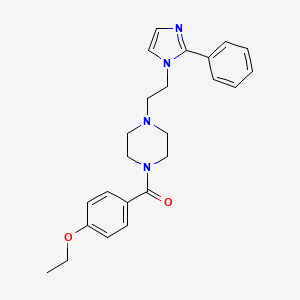
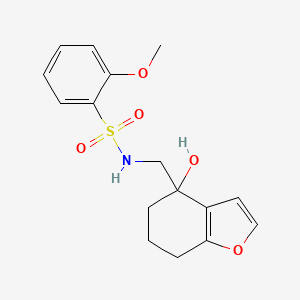
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
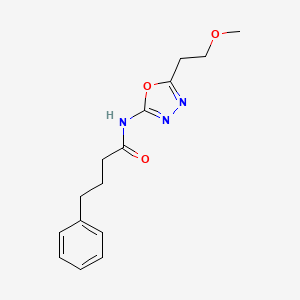

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)
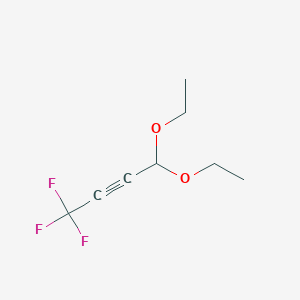

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)